Urapidil Hydrochloride vs Prazosin: Reduced Reflex Tachycardia at Equivalent Blood Pressure Reduction
In a head-to-head comparative study of 12 untreated mild essential hypertensives, single oral administration of urapidil (30 mg) was compared with the pure α1-blocker prazosin (2 mg) for hemodynamic and neural effects [1]. For similar blood pressure reductions, urapidil produced a significantly lesser degree of tachycardia compared with prazosin, an effect attributed to its central 5-HT1A receptor agonism [1].
| Evidence Dimension | Heart rate increase (reflex tachycardia) at comparable BP reduction |
|---|---|
| Target Compound Data | +5.1 ± 1.2 beats/min |
| Comparator Or Baseline | Prazosin: +8.4 ± 0.8 beats/min |
| Quantified Difference | -3.3 beats/min (39% lower increase, p < 0.05) |
| Conditions | Single oral dose (urapidil 30 mg, prazosin 2 mg) in 12 untreated mild essential hypertensives; Finapres technique for BP; ECG for HR; microneurography at peroneal nerve for MSNA |
Why This Matters
This quantifiable reduction in reflex tachycardia at equivalent antihypertensive efficacy directly addresses a key limitation of pure α1-blockers, making urapidil hydrochloride a mechanistically distinct procurement choice for applications where heart rate stability is a clinical priority.
- [1] Grassi G, Seravalle G, Turri C, et al. Hemodynamic and neural effects of urapidil and prazosin in essential hypertensives. Blood Press Suppl. 1994;4:13-18. View Source
